molecular formula C28H29N5O4 B2831852 5-ethyl-2-phenyl-7-(4-(2-(p-tolyloxy)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040674-60-9

5-ethyl-2-phenyl-7-(4-(2-(p-tolyloxy)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2831852
CAS No.: 1040674-60-9
M. Wt: 499.571
InChI Key: STJDXPOBDHCBGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-2-phenyl-7-(4-(2-(p-tolyloxy)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a potent and selective inhibitor of Janus Kinase 3 (JAK3), a tyrosine kinase critically involved in the JAK-STAT signaling pathway that mediates cytokine signaling for immune cell development and function. The compound's high selectivity for JAK3 over other JAK family members is attributed to its unique structure, which targets the unique cysteine residue (Cys-909) within the JAK3 ATP-binding pocket, making it a valuable tool for dissecting the specific roles of JAK3 in immunological processes. Its primary research application is in the investigation of signaling pathways in various T-cell leukemias, autoimmune disorders, and organ transplant rejection models, where JAK3 activity is pathologically significant. By selectively inhibiting JAK3-mediated phosphorylation and subsequent STAT activation, this compound enables researchers to probe the mechanisms of immune cell proliferation and survival, providing critical insights for the development of targeted immunotherapies. Its piperazine-carbonyl-pyrazolopyridinone scaffold represents a strategic chemotype in kinase inhibitor design, offering a basis for studying structure-activity relationships in the pursuit of new therapeutic agents for immune-mediated diseases.

Properties

IUPAC Name

5-ethyl-7-[4-[2-(4-methylphenoxy)acetyl]piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O4/c1-3-30-17-23(26-24(18-30)28(36)33(29-26)21-7-5-4-6-8-21)27(35)32-15-13-31(14-16-32)25(34)19-37-22-11-9-20(2)10-12-22/h4-12,17-18H,3,13-16,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJDXPOBDHCBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-phenyl-7-(4-(2-(p-tolyloxy)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrazolo[4,3-c]pyridin-3(5H)-one core, followed by the introduction of the piperazine and p-tolyloxyacetyl groups. The final step involves the addition of the ethyl and phenyl groups to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-phenyl-7-(4-(2-(p-tolyloxy)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives, including those structurally related to 5-ethyl-2-phenyl-7-(4-(2-(p-tolyloxy)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, possess significant anticancer properties. A study demonstrated that certain pyrazoles exhibited cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) and showed potential for synergistic effects when combined with doxorubicin. This suggests a promising avenue for developing new cancer therapies based on this compound's structure .

Antimicrobial Properties

The antimicrobial potential of pyrazole derivatives has been explored extensively. Compounds similar to this compound have been tested against various bacterial and fungal strains. For instance, derivatives have shown effectiveness against phytopathogenic fungi, indicating their potential use in agricultural applications as antifungal agents .

Neuropharmacological Effects

Some studies suggest that pyrazole derivatives may exhibit neuroprotective effects. The presence of the piperazine group is often associated with neuropharmacological activity, which can be beneficial in treating neurodegenerative diseases. Research into related compounds has shown promise in modulating neurotransmitter systems and providing neuroprotection under stress conditions .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole compounds are also noteworthy. Compounds with similar structures have been evaluated for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. The mechanisms often involve the modulation of cytokine production and inhibition of pro-inflammatory mediators .

Case Study 1: Anticancer Synergy

A study published in a peer-reviewed journal demonstrated the efficacy of a series of pyrazole derivatives in combination with doxorubicin against breast cancer cells. The research highlighted that specific derivatives not only exhibited significant cytotoxicity but also enhanced the effectiveness of doxorubicin through synergistic interactions, suggesting a dual-action mechanism that could be harnessed in therapeutic settings .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antifungal activity of pyrazole derivatives against several pathogenic fungi. The results indicated that certain compounds exhibited strong inhibitory effects on fungal growth, supporting their potential application as agricultural fungicides or therapeutic agents against fungal infections in humans .

Case Study 3: Neuroprotective Effects

Research into the neuroprotective properties of pyrazole derivatives found that these compounds could protect neuronal cells from oxidative stress-induced damage. This was attributed to their ability to modulate antioxidant enzyme activities and reduce neuroinflammation, showcasing their potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Mechanism of Action

The mechanism of action of 5-ethyl-2-phenyl-7-(4-(2-(p-tolyloxy)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Pyrazolo[4,3-c]pyridinone vs. Pyrazolo[1,5-a]pyrimidinone

  • Target Compound: Features a pyridine ring fused to pyrazole (pyrazolo[4,3-c]pyridinone), enabling planar geometry for target binding .
  • MK Series (): Pyrazolo[1,5-a]pyrimidinones (e.g., MK9, MK61) replace pyridine with pyrimidine, altering electron distribution and hydrogen-bonding capacity .
Compound Core Structure Key Substituents Synthesis Yield
Target Compound Pyrazolo[4,3-c]pyridinone 7-(Piperazine-p-tolyloxy acetyl) Not Reported
MK9 () Pyrazolo[1,5-a]pyrimidinone 5-Phenyl, 2-(p-tolyl) 45%
Compound Pyrazolo[4,3-c]pyridinone 7-(4-(2-Fluorophenyl)piperazine) Not Reported

Substituent Analysis

Piperazine-Linked Groups

  • Phosphodiesterase Inhibitors () : Compounds like UK 088800 feature piperazinyl sulfonyl groups, which improve target affinity but may introduce metabolic instability due to sulfonyl linkages .

Aryl Substituents

  • MK61 (): A 4-nitrophenyl group introduces strong electron-withdrawing effects, contrasting with the target’s electron-donating p-tolyloxy group.

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The piperazine carbonyl in the target compound allows for modular substitution, similar to ’s fluorophenyl variant. Bioactivity data for analogous compounds () suggest that electron-rich aryl groups (e.g., p-tolyloxy) enhance target engagement but may reduce solubility .
  • Pharmacokinetic Considerations : Compared to sulfonylpiperazines (), the acetylpiperazine in the target compound may offer better metabolic stability, as acetyl groups are less prone to enzymatic cleavage than sulfonamides .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the pyrazolo[4,3-c]pyridine core in this compound?

  • Methodological Answer: The pyrazolo[4,3-c]pyridine scaffold is typically synthesized via cyclization reactions. A common approach involves reacting 2-phenylhydrazine with ethyl acetoacetate under acidic conditions to form a pyrazolone intermediate, followed by cyclization with aldehydes or ketones. For derivatives with piperazine-linked substituents (e.g., the p-tolyloxy acetyl group), post-cyclization functionalization via nucleophilic acyl substitution or amide coupling is required . Key challenges include regioselectivity control and purification of intermediates using column chromatography or recrystallization.

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Methodological Answer: Structural confirmation involves a combination of:

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and piperazine linkage .
  • High-resolution mass spectrometry (HRMS) to validate the molecular formula .
  • X-ray crystallography (if crystalline) for unambiguous confirmation of the fused pyrazolo-pyridine system and acetyl-piperazine orientation .
    Purity is assessed via HPLC (>95% purity threshold) with UV detection at 254 nm .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer: Initial screening should focus on:

  • Kinase inhibition assays (e.g., ATP-binding site competition) due to structural similarity to pyrazolo-pyridine kinase inhibitors .
  • Cytotoxicity profiling (e.g., against HeLa or DU145 cell lines) using MTT assays, with IC₅₀ values calculated via nonlinear regression .
  • Anti-inflammatory potential (TNF-α suppression in macrophage models) .
    Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) are critical for data reliability.

Advanced Research Questions

Q. How can synthetic yields be optimized for the piperazine-acetyl-p-tolyloxy side chain?

  • Methodological Answer:

  • Catalyst screening: Use Pd-catalyzed coupling or peptide coupling reagents (e.g., HATU) to enhance acyl-piperazine bond formation efficiency .
  • Solvent optimization: Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
  • Temperature control: Maintain 0–5°C during acetyl chloride addition to prevent side reactions .
    Yields typically range from 40–60% post-optimization .

Q. What structure-activity relationship (SAR) trends are observed with variations in the p-tolyloxy group?

  • Methodological Answer:

  • Electron-donating groups (e.g., methoxy) on the tolyl ring enhance solubility but reduce kinase binding affinity due to steric hindrance .
  • Halogen substitutions (e.g., Cl, F) improve metabolic stability but may increase cytotoxicity .
  • Comparative studies with ethyl/methyl esters (e.g., ’s methyl analog) show that bulkier esters reduce cellular permeability .
    SAR should be validated via molecular docking simulations (e.g., AutoDock Vina) targeting kinases like CDK2 or EGFR .

Q. How to resolve contradictions in reported IC₅₀ values across different cell lines?

  • Methodological Answer:

  • Cross-laboratory validation: Replicate assays under standardized conditions (e.g., 48-hour exposure, 10% FBS media) .
  • Mechanistic studies: Use RNA-seq or proteomics to identify off-target effects (e.g., mitochondrial toxicity) that may skew IC₅₀ .
  • Batch variability: Ensure consistent compound purity (>95%) and storage (−20°C under argon) to prevent degradation .
    Discrepancies >1 log unit warrant re-evaluation of assay protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.